3-Formyl-5-methylbenzoic acid

Beschreibung

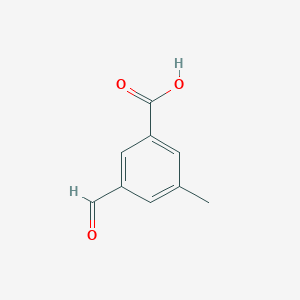

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-formyl-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFULMLBWHKPCAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Formyl-5-methylbenzoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Formyl-5-methylbenzoic acid, a bifunctional aromatic compound. As a Senior Application Scientist, this guide moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, reactivity, and potential applications, grounded in established chemical principles. The structure of this guide is designed to logically present the core chemical nature of this molecule, providing a foundational understanding for its use in complex synthetic endeavors.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. Its structure features a benzene ring substituted at the 1, 3, and 5 positions with a carboxylic acid group, a formyl (aldehyde) group, and a methyl group, respectively. This unique arrangement of electron-withdrawing (formyl, carboxyl) and electron-donating (methyl) groups imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis.

The core identifiers and physical properties are summarized below. It is important to note that while some physical data like melting point are not widely published, properties can be reliably inferred from structurally similar compounds.

| Property | Data | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 4481-27-0 | [1][2][3][4] |

| Molecular Formula | C₉H₈O₃ | [1][2][5] |

| Molecular Weight | 164.16 g/mol | [2] |

| Appearance | White to off-white crystalline powder (inferred) | |

| Solubility | Soluble in methanol, diethyl ether; sparingly soluble in water (inferred) | [6] |

| SMILES | CC1=CC(C=O)=CC(=C1)C(O)=O | [1] |

| InChI Key | SFULMLBWHKPCAF-UHFFFAOYSA-N | [1][2] |

Spectroscopic Profile: An Interpretive Analysis

-

¹H NMR (Proton NMR): The proton spectrum is expected to be highly characteristic.

-

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically between δ 10-13 ppm.

-

Aldehyde Proton (-CHO): A sharp singlet between δ 9-10 ppm.

-

Aromatic Protons (Ar-H): Three distinct signals in the aromatic region (δ 7-8.5 ppm), likely appearing as singlets or narrow multiplets due to the meta-substitution pattern.

-

Methyl Protons (-CH₃): A sharp singlet around δ 2.4 ppm.[7]

-

-

¹³C NMR (Carbon NMR):

-

Carboxylic Carbonyl: Expected around δ 165-175 ppm.

-

Aldehyde Carbonyl: Expected further downfield, around δ 190-200 ppm.

-

Aromatic Carbons: Multiple signals between δ 120-140 ppm.

-

Methyl Carbon: A signal upfield, around δ 20-25 ppm.[7]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by carbonyl stretches.

-

Carboxylic Acid O-H Stretch: A very broad band from 2500-3300 cm⁻¹.

-

Carboxylic Acid C=O Stretch: A strong, sharp peak around 1700-1725 cm⁻¹.

-

Aldehyde C=O Stretch: Another strong, sharp peak, typically at a slightly higher wavenumber than the acid, around 1715-1735 cm⁻¹. The two carbonyl peaks may overlap.

-

Aldehyde C-H Stretch: Two weak but characteristic peaks around 2720 and 2820 cm⁻¹.

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 164. Key fragmentation patterns would likely involve the loss of -OH (m/z = 147), -CHO (m/z = 135), and -COOH (m/z = 119).

Synthetic Pathways and Purification

The synthesis of this compound is not commonly detailed in standard literature, but a robust pathway can be designed from commercially available precursors based on established oxidation reactions. A logical approach starts with 3,5-dimethylbenzoic acid.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol Rationale

-

Step 1: Selective Monobromination: The synthesis begins with 3,5-dimethylbenzoic acid. A free-radical bromination using N-Bromosuccinimide (NBS) with a radical initiator like Azobisisobutyronitrile (AIBN) allows for the selective bromination of one of the benzylic methyl groups. The carboxylic acid group is deactivating, but the reaction proceeds at the benzylic position, which is stabilized by the aromatic ring. Careful control of stoichiometry (1 equivalent of NBS) is crucial to minimize dibromination.

-

Step 2: Kornblum Oxidation: The resulting benzylic bromide is then oxidized to the aldehyde. The Kornblum oxidation, which uses dimethyl sulfoxide (DMSO) as the oxidant in the presence of a mild base like sodium bicarbonate, is an effective method for this transformation that avoids over-oxidation to the carboxylic acid, which could occur with stronger oxidizing agents like KMnO₄ or CrO₃.

Purification Protocol

-

Workup: Following the oxidation, a standard aqueous workup would be performed. The reaction mixture would be diluted with water and extracted with an organic solvent like ethyl acetate.

-

Acid-Base Extraction: To purify the desired product from neutral organic impurities, the organic layer can be washed with a basic aqueous solution (e.g., saturated NaHCO₃). The carboxylate salt of the product will move to the aqueous layer. This layer is then separated and re-acidified (e.g., with 1M HCl) to precipitate the pure this compound.[8]

-

Recrystallization: The crude solid obtained after filtration can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield a high-purity crystalline product.

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its orthogonal reactivity. The aldehyde and carboxylic acid groups can be addressed with high selectivity using appropriate reagents, making it a powerful scaffold for building molecular complexity.

Key Reaction Pathways

Sources

- 1. This compound - C9H8O3 | CSSS00009914923 [chem-space.com]

- 2. echemi.com [echemi.com]

- 3. 4481-27-0|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 4481-27-0 [chemicalbook.com]

- 5. This compound | C9H8O3 | CID 19788173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-ホルミル安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to 3-Formyl-5-methylbenzoic acid (CAS: 4481-27-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formyl-5-methylbenzoic acid, identified by CAS number 4481-27-0, is a bifunctional aromatic organic compound of significant interest in synthetic chemistry.[1][2] Possessing both a carboxylic acid and an aldehyde group on a toluene scaffold, it serves as a versatile building block for the synthesis of more complex molecules. Its unique substitution pattern allows for regioselective modifications, making it a valuable intermediate in the fields of medicinal chemistry, materials science, and fine chemical synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, key applications, and safe handling protocols, designed to support professionals in leveraging its synthetic potential.

Physicochemical and Structural Properties

This compound is a solid at room temperature, typically appearing as a powder. The molecule's structure, featuring an electron-withdrawing aldehyde group and a carboxylic acid function meta-substituted on a toluene ring, dictates its reactivity and physical properties.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4481-27-0 | [1][3][4] |

| Molecular Formula | C₉H₈O₃ | [2][5] |

| Molecular Weight | 164.16 g/mol | [1][2][5] |

| IUPAC Name | This compound | [5] |

| InChI Key | SFULMLBWHKPCAF-UHFFFAOYSA-N | [1][6] |

| Canonical SMILES | Cc1cc(C=O)cc(c1)C(=O)O | [5][6] |

| Physical Form | Solid | |

| Purity | Typically ≥95% - 97% | [1] |

Synthesis and Purification

The synthesis of this compound is not commonly detailed in introductory literature, suggesting it is a specialized reagent. However, logical synthetic pathways can be inferred from established organic chemistry principles. A common strategy involves the selective oxidation of a methyl group of a corresponding dimethyl-substituted precursor.

A plausible and widely-used approach for introducing a formyl group onto an aromatic ring is through the oxidation of a methyl group. For instance, starting from 3,5-dimethylbenzoic acid, one of the methyl groups can be selectively oxidized to an aldehyde. This requires careful selection of oxidizing agents to prevent over-oxidation to a dicarboxylic acid.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis and purification of this compound.

Experimental Protocol: Oxidation of 3,5-Dimethylbenzoic acid (Hypothetical)

-

Setup: To a solution of 3,5-dimethylbenzoic acid (1 equivalent) in a suitable solvent like dichloromethane, add an oxidizing agent such as manganese dioxide (MnO₂, 2-3 equivalents).

-

Reaction: Stir the mixture vigorously at room temperature or under gentle reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Causality: MnO₂ is a mild oxidant often used for the conversion of benzylic alcohols to aldehydes. If starting from the dimethyl compound, a more complex multi-step process involving bromination followed by hydrolysis might be necessary.

-

-

Work-up: Upon completion, filter the reaction mixture to remove the manganese salts. Wash the filter cake with the solvent.

-

Extraction: Combine the filtrates and wash with a dilute acid solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.

-

Trustworthiness: The final product's identity and purity must be confirmed by analytical methods such as NMR spectroscopy and melting point analysis. Purity should typically exceed 95%.

-

Analytical Characterization

Confirming the identity and purity of this compound is crucial. Standard analytical techniques are employed for this purpose. While specific spectra are proprietary to suppliers, expected characteristics can be predicted.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals corresponding to the aromatic protons, the aldehyde proton (typically a singlet around 9-10 ppm), the carboxylic acid proton (a broad singlet, often >10 ppm), and the methyl group protons (a singlet around 2.3-2.5 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR will show characteristic peaks for the carbonyl carbons of the aldehyde (~190 ppm) and the carboxylic acid (~170 ppm), in addition to the aromatic and methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C=O stretch of the aldehyde (~1680 cm⁻¹), and C-H stretches of the aldehyde (~2850 and ~2750 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (164.16 g/mol ).

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable intermediate in several areas of chemical research.

Diagram: Role as a Bifunctional Linker

Caption: Reactivity of this compound as a molecular building block.

-

Medicinal Chemistry: Benzoic acid derivatives are a cornerstone in drug discovery, with many exhibiting a wide range of biological activities.[7] The aldehyde group can be used to synthesize Schiff bases, hydrazones, or other heterocyclic systems, while the carboxylic acid can form amides or esters, allowing for the construction of diverse compound libraries for screening. The specific substitution pattern provides a rigid scaffold to orient functional groups for optimal interaction with biological targets.

-

Organic Synthesis: It serves as a key starting material for synthesizing more complex substituted aromatic compounds.[5][8] The aldehyde and carboxylic acid groups can be selectively reacted or modified, providing a strategic advantage in multi-step syntheses. For example, the aldehyde can be converted into other functional groups like alcohols, nitriles, or alkenes, while the carboxylic acid provides a handle for solubility modulation or further coupling reactions.

-

Materials Science: The rigid structure and reactive handles make it a candidate for the synthesis of ligands for metal-organic frameworks (MOFs) or as a monomer for specialized polymers. The ability to form directional bonds (e.g., amide linkages) is key to building ordered supramolecular structures.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available in the search results, general precautions for related aromatic aldehydes and carboxylic acids should be followed.[9][10][11]

Table 2: General Safety and Handling Recommendations

| Aspect | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), lab coat. | To prevent contact with eyes and skin. Aromatic aldehydes and acids can be irritants.[9][10] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. | To prevent inhalation of dust, which may cause respiratory irritation.[9][10] |

| Storage | Store in a cool, dry place in a tightly sealed container. | To prevent degradation from moisture and atmospheric contaminants.[9] |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9][10] | To minimize damage from potential eye irritation. |

| First Aid (Skin) | Remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation develops.[9][10] | To remove the chemical and prevent skin irritation. |

| Spills | Sweep up spilled solid material carefully, avoiding dust generation. Place in a suitable container for disposal.[9][11] | To contain the spill and prevent environmental contamination. |

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling the chemical.[10]

Conclusion

This compound is a synthetically valuable building block due to the orthogonal reactivity of its aldehyde and carboxylic acid functionalities. Its utility in constructing complex molecular architectures makes it a key intermediate for professionals in drug discovery and advanced materials research. A thorough understanding of its properties, synthetic access, and handling requirements is essential for its effective and safe application in the laboratory.

References

-

Chemspace. This compound. [Link]

-

ResearchGate. A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. [Link]

-

PubChem. This compound. [Link]

-

CAS Common Chemistry. 5-Formyl-2-hydroxy-3-methylbenzoic acid. [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 3-Formyl-4-hydroxybenzoic acid. [Link]

-

Benzoic Acid Standard. Safety Data Sheet. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 4481-27-0 [chemicalbook.com]

- 4. 4481-27-0|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. This compound - C9H8O3 | CSSS00009914923 [chem-space.com]

- 7. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]

- 8. benchchem.com [benchchem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

Technical Guide: Spectroscopic Characterization of 3-Formyl-5-methylbenzoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative

In the landscape of pharmaceutical and materials science, the precise structural elucidation of organic molecules is paramount. 3-Formyl-5-methylbenzoic acid (C₉H₈O₃) serves as a critical bifunctional building block in organic synthesis, valued for its capacity to undergo a variety of chemical transformations at its aldehyde and carboxylic acid moieties. Its utility in the synthesis of complex molecular architectures, including bioactive compounds and functional materials, necessitates a robust and unambiguous analytical characterization.

This guide provides an in-depth analysis of this compound using a multi-spectroscopic approach, integrating Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the logic of spectral interpretation are detailed, offering a comprehensive framework for researchers.

Molecular Identity and Physicochemical Properties

A foundational understanding begins with the molecule's basic properties, which are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O₃ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| CAS Number | 4481-27-0 | [1][2][3] |

| Appearance | White to off-white solid/powder | N/A |

| Melting Point | Data not consistently available | N/A |

The unique arrangement of the formyl, methyl, and benzoic acid groups dictates a specific spectroscopic fingerprint, which we will deconstruct in the following sections.

Caption: Structure of this compound with IUPAC numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides critical information about the electronic environment of hydrogen atoms, enabling the mapping of the carbon-hydrogen framework.

Predicted ¹H NMR Data

While a definitive experimental spectrum was not found in the cited literature, a predicted spectrum can be constructed based on established chemical shift principles for analogous structures.[4][5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 13.0 | Singlet, broad | 1H | -COOH | Highly deshielded proton of the carboxylic acid, often broad due to hydrogen bonding and chemical exchange.[4] |

| ~10.1 | Singlet | 1H | -CHO | The aldehyde proton is strongly deshielded by the anisotropic effect of the C=O bond and the electronegativity of oxygen.[4][6] |

| ~8.4 | Singlet (or narrow triplet) | 1H | Ar-H (H-2) | Deshielded by both the adjacent -COOH group and the meta -CHO group. |

| ~8.2 | Singlet (or narrow triplet) | 1H | Ar-H (H-4) | Deshielded by the adjacent -CHO group and the meta -COOH group. |

| ~8.0 | Singlet (or narrow triplet) | 1H | Ar-H (H-6) | Deshielded by the adjacent -COOH group and the meta -CH₃ group. |

| ~2.5 | Singlet | 3H | -CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring.[5] |

Interpretation and Causality

The predicted ¹H NMR spectrum is dominated by signals in the downfield region (δ > 7.0 ppm), characteristic of aromatic and electron-deficient protons.

-

Carboxylic Acid Proton (δ ~12-13 ppm): This proton is the most deshielded due to its attachment to a highly electronegative oxygen and its involvement in intermolecular hydrogen bonding, which further reduces electron density. Its signal is typically broad and may not always integrate perfectly.

-

Aldehyde Proton (δ ~10.1 ppm): The formyl proton resides in a highly deshielded environment caused by the magnetic anisotropy of the carbonyl group. Its singlet multiplicity indicates no adjacent protons.[6]

-

Aromatic Protons (δ ~8.0-8.4 ppm): The three aromatic protons are non-equivalent. Their precise shifts are influenced by the additive effects of the electron-withdrawing carboxyl and formyl groups, and the electron-donating methyl group. Due to their meta-relationship, the coupling constants (⁴J) would be very small (~2-3 Hz), potentially leading to the appearance of three distinct singlets or very narrowly split triplets.

-

Methyl Protons (δ ~2.5 ppm): The methyl group protons appear as a sharp singlet, integrating to three protons, in the typical upfield region for aryl-methyl groups.

Caption: Unique proton environments in this compound.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol ensures data reproducibility and quality.[7][8]

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Shimming: Homogenize the magnetic field (shimming) to optimize spectral resolution, aiming for sharp, symmetrical peaks.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters include a 90° pulse angle, a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay, FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a count of unique carbon environments and information about their chemical nature.

Predicted ¹³C NMR Data

Based on data from benzoic acid and its derivatives, the following chemical shifts are predicted.[9][10][11]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192 | -CHO | The aldehyde carbonyl carbon is highly deshielded, appearing far downfield. |

| ~168 | -COOH | The carboxylic acid carbonyl carbon is also significantly deshielded, though typically upfield from the aldehyde carbon. |

| ~142 | C-5 | Aromatic quaternary carbon attached to the electron-donating methyl group. |

| ~138 | C-3 | Aromatic quaternary carbon attached to the electron-withdrawing formyl group. |

| ~135 | C-1 | Aromatic quaternary carbon attached to the electron-withdrawing carboxyl group. |

| ~133 | C-4 | Aromatic CH carbon. |

| ~131 | C-6 | Aromatic CH carbon. |

| ~129 | C-2 | Aromatic CH carbon. |

| ~21 | -CH₃ | The sp³-hybridized methyl carbon appears in the typical upfield aliphatic region. |

Interpretation and Causality

-

Carbonyl Carbons (δ > 160 ppm): The two sp²-hybridized carbonyl carbons are the most deshielded due to the strong electronegativity of the attached oxygen atoms. The aldehyde carbon is typically found further downfield than the carboxylic acid carbon.[11]

-

Aromatic Carbons (δ ~129-142 ppm): The six aromatic carbons are all electronically distinct, giving rise to six separate signals. The carbons directly attached to substituents (C-1, C-3, C-5) are the most deshielded quaternary carbons. The remaining CH carbons (C-2, C-4, C-6) appear at slightly higher fields.

-

Methyl Carbon (δ ~21 ppm): The sp³-hybridized methyl carbon is the most shielded, appearing significantly upfield as expected.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required due to the lower natural abundance of the ¹³C isotope.

-

Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. This simplifies the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon.

-

Parameters: A larger number of scans is necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio. A relaxation delay is still crucial for accurate quantitative analysis, though it is often shortened in routine qualitative scans.

-

Processing: Process the data similarly to the ¹H spectrum, with Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Characteristic IR Absorption Bands

The spectrum of this compound is expected to show characteristic absorptions for its key functional groups.[12][13][14][15][16]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid | A very broad and strong absorption, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. |

| ~2820 and ~2720 | C-H stretch | Aldehyde | Two distinct, medium-intensity peaks (Fermi doublets) that are highly diagnostic for an aldehyde C-H bond.[13] |

| ~1725 - 1700 | C=O stretch (strong) | Aldehyde | Strong, sharp peak corresponding to the carbonyl stretch of the formyl group. |

| ~1710 - 1680 | C=O stretch (strong) | Carboxylic Acid | Strong, sharp peak for the carbonyl stretch of the carboxyl group, often slightly broader than the aldehyde C=O. May overlap with the aldehyde peak. |

| ~1600, ~1475 | C=C stretch | Aromatic Ring | Two or more medium-intensity peaks characteristic of the benzene ring. |

| ~1300 | C-O stretch | Carboxylic Acid | Medium to strong absorption from the carbon-oxygen single bond stretch. |

| ~900 - 675 | C-H bend (out-of-plane) | Aromatic Ring | Bending vibrations whose pattern can sometimes give clues about the substitution pattern on the ring. |

Experimental Workflow: Attenuated Total Reflectance (ATR)-FTIR

ATR is a common, modern technique that requires minimal sample preparation.[17][18]

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, offering clues to its structure.

Predicted Mass Spectrometry Data (Electron Ionization)

Electron Ionization (EI) is a "hard" ionization technique that causes significant fragmentation.[19][20][21]

| m/z (mass-to-charge) | Proposed Ion Fragment | Description |

| 164 | [C₉H₈O₃]⁺˙ | Molecular Ion (M⁺˙) : Corresponds to the intact molecule. Its presence confirms the molecular weight. |

| 163 | [M - H]⁺ | Loss of the highly labile aldehyde proton. |

| 147 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. A common fragmentation for aromatic acids.[20] |

| 135 | [M - CHO]⁺ | Loss of the formyl group radical. |

| 119 | [M - COOH]⁺ | Loss of the carboxyl group radical, resulting in a formyl-toluene cation. A very common fragmentation pathway.[20] |

| 91 | [C₇H₇]⁺ | Likely formation of the stable tropylium ion after fragmentation. |

Fragmentation Analysis

The fragmentation of this compound in an EI-MS experiment is driven by the formation of stable ions.[20][22]

-

Molecular Ion (m/z 164): The stability of the aromatic ring should allow for a reasonably intense molecular ion peak, which is crucial for confirming the molecular weight.

-

Key Fragmentation Pathways: The most likely initial fragmentations involve the loss of the functional groups. The loss of the hydroxyl radical (m/z 147) and the entire carboxyl group (m/z 119) are highly characteristic of benzoic acids.[20] The subsequent fragmentation of these primary ions will lead to the smaller fragments observed in the spectrum.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS if the compound is sufficiently volatile and thermally stable).

-

Ionization: Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical molecular ion (M⁺˙).[23]

-

Acceleration: Accelerate the newly formed ions through an electric field into the mass analyzer.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the abundance of ions at each m/z value to generate the mass spectrum.

Conclusion

The combination of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and confirm the number of unique proton and carbon environments. IR spectroscopy verifies the presence of the key carboxylic acid and aldehyde functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation patterns. Together, these techniques offer an unambiguous and comprehensive analytical profile essential for quality control and research applications.

References

-

Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Available at: [Link]

-

Chemspace. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

University of Calgary. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved January 14, 2026, from [Link]

-

LibreTexts Chemistry. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved January 14, 2026, from [Link]

-

Quora. (2023). What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids?. Retrieved January 14, 2026, from [Link]

-

JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved January 14, 2026, from [Link]

-

YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved January 14, 2026, from [Link]

-

SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. Retrieved January 14, 2026, from [Link]

-

Modgraph. (n.d.). 1H Chemical Shifts in NMR. Part 191. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 3-Formyl-2-hydroxy-5-methylbenzoic acid. Retrieved January 14, 2026, from [Link]

-

Liu, G., et al. (2005). NMR data collection and analysis protocol for high-throughput protein structure determination. PNAS, 102(30), 10477-10482. Available at: [Link]

-

Whitman College. (n.d.). GCMS Section 6.12. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2024). 13 C NMR spectra (in CDCl 3 ) of benzoic acid (4-DBA) (bottom) and organic salt 5 (top). Retrieved January 14, 2026, from [Link]

-

Doc Brown's Chemistry. (2025). The C-13 NMR spectrum of benzoic acid. Retrieved January 14, 2026, from [Link]

-

LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved January 14, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 14, 2026, from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved January 14, 2026, from [Link]

-

University of California, San Diego. (n.d.). Sample preparation for FT-IR. Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved January 14, 2026, from [Link]

-

LibreTexts Chemistry. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved January 14, 2026, from [Link]

-

Boston University. (n.d.). Basic NMR Concepts. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. Retrieved January 14, 2026, from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved January 14, 2026, from [Link]

-

LibreTexts Chemistry. (2022). 4.7: NMR Spectroscopy. Retrieved January 14, 2026, from [Link]

-

American Chemical Society. (2013). NMR Guidelines for ACS Journals. Retrieved January 14, 2026, from [Link]

-

Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Retrieved January 14, 2026, from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved January 14, 2026, from [Link]

-

U.S. Environmental Protection Agency. (2017). Method 320: Measurement of Vapor Phase Organic and Inorganic Emissions by Extractive Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved January 14, 2026, from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 14, 2026, from [Link]

-

Jia, Z., et al. (2023). Protocol for determining protein dynamics using FT-IR spectroscopy. STAR Protocols, 4(4), 102717. Available at: [Link]

-

AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. Retrieved January 14, 2026, from [Link]

-

University of Mississippi. (n.d.). Mass Spectrometry Tutorial. Retrieved January 14, 2026, from [Link]

-

YouTube. (2022). Lec-31 || Mass fragmentation pattern of carboxylic acids. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

Grimme, S. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A, 120(20), 3767-3773. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound - C9H8O3 | CSSS00009914923 [chem-space.com]

- 3. This compound | 4481-27-0 [chemicalbook.com]

- 4. organicchemistryguide.com [organicchemistryguide.com]

- 5. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR data collection and analysis protocol for high-throughput protein structure determination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubsapp.acs.org [pubsapp.acs.org]

- 9. faculty.fiu.edu [faculty.fiu.edu]

- 10. scispace.com [scispace.com]

- 11. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. quora.com [quora.com]

- 15. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 18. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]

- 19. m.youtube.com [m.youtube.com]

- 20. GCMS Section 6.12 [people.whitman.edu]

- 21. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 22. youtube.com [youtube.com]

- 23. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the IUPAC Nomenclature of 3-Formyl-5-methylbenzoic Acid

Abstract

The precise and unambiguous naming of chemical compounds is fundamental to scientific communication, ensuring that a chemical name corresponds to a single, unique structure. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose. This technical guide offers a detailed deconstruction of the IUPAC nomenclature for this compound, intended for researchers, scientists, and professionals in drug development. We will explore the underlying principles of functional group priority, locant assignment on an aromatic system, and the assembly of the final systematic name, grounded in authoritative IUPAC recommendations.

Introduction: The Imperative of Systematic Nomenclature

In the fields of chemical research and pharmaceutical development, the structural complexity of molecules necessitates a rigorous and logical naming system. Common or trivial names, while convenient, can be ambiguous and vary regionally. The IUPAC system of nomenclature provides a universal standard, ensuring that any chemist, regardless of their native language or location, can accurately reconstruct a molecule's structure from its name. The compound this compound serves as an excellent case study for applying the core rules of naming polysubstituted aromatic compounds.

Foundational Principles of IUPAC Nomenclature for Aromatic Systems

The naming of a substituted benzene derivative is not an arbitrary process. It follows a hierarchical set of rules designed to produce a single, preferred IUPAC name (PIN). The key pillars of this system are:

-

Identification of the Parent Structure: For substituted benzenes, the parent structure is often a common name adopted by IUPAC (e.g., toluene, phenol, aniline, or benzoic acid) or simply "benzene".[1][2]

-

Determination of the Principal Functional Group: When multiple functional groups are present, one is designated as the "principal" group based on a pre-defined order of priority. This group dictates the suffix or the parent name of the compound.[3][4][5][6]

-

Assignment of Locants (Numbering): The carbon atom on the benzene ring bearing the principal functional group is assigned the locant "1". The remaining positions are numbered to give the other substituents the lowest possible locants.[2]

-

Alphabetical Citation of Substituents: All functional groups, other than the principal one, are cited as prefixes in alphabetical order.[7][8]

Deconstruction of this compound

Let's apply these principles to the target molecule.

Step 1: Identify the Parent Structure and Principal Functional Group

The molecule possesses three distinct functional groups attached to a benzene ring:

-

A carboxylic acid group (-COOH)

-

An aldehyde group (-CHO)

-

A methyl group (-CH₃)

According to the established IUPAC priority rules, the carboxylic acid group has the highest precedence among these three.[3][9][10] Therefore, the parent structure is benzoic acid .[1][11][12] The common name "benzoic acid" is retained by IUPAC as the preferred name for benzenecarboxylic acid.[11][12]

Table 1: Functional Group Priority

| Priority | Functional Group Class | Formula | Suffix (as Principal Group) | Prefix (as Substituent) |

| Highest | Carboxylic Acids | -COOH | -oic acid | carboxy- |

| ... | ... | ... | ... | ... |

| Aldehydes | -CHO | -al | formyl- | |

| ... | ... | ... | ... | ... |

| Lowest | Alkyl Groups | -R | (not applicable) | alkyl- (e.g., methyl-) |

| (This is a simplified table for the groups present in the target molecule) |

Step 2: Assign Locants to Ring Positions

With benzoic acid established as the parent name, the carbon atom of the benzene ring attached to the carboxylic acid group is automatically assigned position 1 .

Next, we number the ring to assign the lowest possible locants to the remaining substituents: the aldehyde (-CHO) and the methyl (-CH₃) groups. We have two potential numbering schemes:

-

Scheme A (Clockwise): The aldehyde group is at position 3, and the methyl group is at position 5. This gives the locant set {3, 5}.

-

Scheme B (Counter-clockwise): The methyl group is at position 3, and the aldehyde group is at position 5. This also gives the locant set {3, 5}.

Since both numbering schemes result in the identical locant set {3, 5}, we must proceed to the next rule.

Step 3: Alphabetize Substituents for Final Naming

When numbering does not yield a single, lowest-locant set, the substituents are cited in alphabetical order. The prefixes for our substituents are:

-

Aldehyde group (-CHO): formyl

-

Methyl group (-CH₃): methyl

Alphabetically, "formyl" precedes "methyl". Therefore, the formyl group is cited first in the name. The final name is assembled by placing the alphabetically ordered prefixes, with their corresponding locants, before the parent name.

The final, correct IUPAC name is This compound .[13][14]

The following DOT script visualizes the logical workflow for determining the IUPAC name.

Caption: Logical workflow for the systematic IUPAC naming of this compound.

Conclusion

The IUPAC name this compound is derived from a systematic application of established chemical nomenclature rules. By prioritizing the carboxylic acid function to define the "benzoic acid" parent, assigning locants to give the lowest possible number set to the "formyl" and "methyl" substituents, and citing them in alphabetical order, we arrive at an unambiguous and universally understood name. This methodical approach is indispensable for accuracy in chemical databases, publications, and regulatory submissions.

References

-

Vertex AI Search Result[3] ; IUPAC Nomenclature Functional Group Priority Order IIT NEET JEE Chemistry short notes.

-

Vertex AI Search Result[4] ; Priority Ordering of Functional Groups in Organic Chemistry Nomenclature - MCAT Content - MedLife Mastery.

-

Vertex AI Search Result[5] ; 2.4 IUPAC Naming of Organic Compounds with Functional Groups - KPU Pressbooks.

-

Vertex AI Search Result[9] ; Functional Groups in Organic Chemistry: Types & Examples - Vedantu.

-

Vertex AI Search Result[6] ; 18.2: Functional Group Order of Precedence For Organic Nomenclature - Chemistry LibreTexts.

-

PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. CID 19788173, this compound; [cited 2026 Jan 14]. Available from: [Link]

-

Chemistry Stack Exchange. IUPAC nomenclature benzene ring and functional group. [cited 2026 Jan 14]. Available from: [Link]

-

Chemguide. Naming aromatic compounds. [cited 2026 Jan 14]. Available from: [Link]

-

University of California, Davis. Nomenclature of substituted benzene rings. [cited 2026 Jan 14]. Available from: [Link]

-

Study Mind. Aromatic Chemistry - Benzene Nomenclature (A-Level Chemistry). [cited 2026 Jan 14]. Available from: [Link]

-

Chemistry LibreTexts. Naming Aromatic Compounds. [cited 2026 Jan 14]. Available from: [Link]

-

Reddit. Nomenclature of poly substituted benzene. [cited 2026 Jan 14]. Available from: [Link]

Sources

- 1. ochem.weebly.com [ochem.weebly.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. medlifemastery.com [medlifemastery.com]

- 5. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. studymind.co.uk [studymind.co.uk]

- 8. chem.ualberta.ca [chem.ualberta.ca]

- 9. Functional Groups in Organic Chemistry: Types & Examples [vedantu.com]

- 10. reddit.com [reddit.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. This compound | C9H8O3 | CID 19788173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound | 4481-27-0 [chemicalbook.com]

A Senior Application Scientist's Guide to the Synthesis of 3-Formyl-5-methylbenzoic Acid: Starting Materials and Strategic Execution

Abstract

3-Formyl-5-methylbenzoic acid is a key building block in organic synthesis, particularly valued in the development of pharmaceuticals and advanced materials. Its bifunctional nature, featuring both an aldehyde and a carboxylic acid, allows for versatile downstream derivatization. This technical guide provides an in-depth analysis of the primary synthetic strategies for this molecule, focusing on the critical choice of starting materials. We will explore the mechanistic rationale, provide field-proven protocols, and offer a comparative analysis to guide researchers and process chemists in selecting the optimal route for their specific application.

Introduction: The Synthetic Value of this compound

The strategic importance of this compound lies in its substituted benzene ring, which presents two distinct functional groups—a formyl (aldehyde) group and a carboxyl group—in a meta-relationship. This arrangement is crucial for constructing complex molecular architectures. For instance, the aldehyde can undergo reactions like reductive amination, Wittig olefination, or condensation, while the carboxylic acid is amenable to esterification, amidation, or conversion to an acyl chloride. The methyl group offers an additional site for potential functionalization or acts as a steric and electronic directing group. Given its utility, a robust and scalable synthesis is paramount. The primary challenge lies in the selective oxidation of a symmetrically substituted precursor. This guide will focus on the most prevalent and practical starting material: 3,5-dimethylbenzoic acid .

Core Strategy: Selective Oxidation of 3,5-Dimethylbenzoic Acid

The most direct and economically viable pathway to this compound begins with the commercially available 3,5-dimethylbenzoic acid. The core of this synthesis is the selective oxidation of one of the two chemically equivalent methyl groups to an aldehyde, while leaving the other methyl group and the carboxylic acid untouched. Achieving this mono-oxidation is non-trivial, as over-oxidation to a dicarboxylic acid or lack of reactivity can be significant hurdles.

Mechanistic Considerations for Selective Oxidation

The oxidation of a benzylic methyl group typically proceeds via a free-radical mechanism.[1][2] A radical initiator or a metal catalyst facilitates the abstraction of a hydrogen atom from the methyl group, forming a resonance-stabilized benzyl radical. This radical then reacts with an oxidizing agent. The key to selectivity is controlling the reaction conditions to favor the formation of the aldehyde and prevent further oxidation to the carboxylic acid. This can be achieved by carefully choosing the oxidant, catalyst, and reaction parameters such as temperature and time.

Synthetic Pathway Overview

The general transformation is illustrated below. The challenge lies in the "Oxidation" step, where the choice of reagents dictates the success and selectivity of the reaction.

Caption: General synthetic route from 3,5-dimethylbenzoic acid.

Preferred Synthetic Protocol: Oxidation using Potassium Permanganate

While various oxidizing agents can be employed, potassium permanganate (KMnO₄) under controlled conditions represents a classic and effective method for this transformation. The key is to use a limited amount of the oxidant and carefully manage the reaction temperature to prevent over-oxidation.

Rationale for Experimental Choices

-

Oxidant: Potassium permanganate is a powerful oxidizing agent capable of converting benzylic carbons to carboxylic acids.[1] However, by controlling the stoichiometry and reaction conditions, the oxidation can be halted at the aldehyde stage.

-

Solvent System: A mixture of pyridine and water is often used. Pyridine serves as a base to neutralize the acidic byproducts and helps to solubilize the organic substrate. Water is necessary for the permanganate chemistry.

-

Temperature Control: The reaction is typically run at elevated temperatures to ensure a reasonable reaction rate, but careful monitoring is crucial to prevent runaway reactions and over-oxidation.

Detailed Experimental Protocol

Materials:

-

3,5-Dimethylbenzoic acid

-

Potassium permanganate (KMnO₄)

-

Pyridine

-

Water

-

Sulfuric acid (concentrated)

-

Sodium bisulfite

-

Dichloromethane (DCM) or Ethyl Acetate

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylbenzoic acid (1 equivalent) in a mixture of pyridine and water.

-

Addition of Oxidant: While stirring vigorously, add potassium permanganate (approximately 1.0-1.2 equivalents) portion-wise to the solution. The addition should be slow to control the exothermic reaction.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. The characteristic purple color of permanganate should be gone. If not, add a small amount of sodium bisulfite solution until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

-

Acidification: Carefully acidify the mixture with concentrated sulfuric acid to a pH of ~2. This step protonates the carboxylate and ensures the product is in its acidic form.

-

Extraction: Extract the aqueous solution multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.

Data Summary and Comparison

The choice of starting material and oxidation method significantly impacts the outcome. Below is a comparative table for common approaches starting from related precursors.

| Starting Material | Key Reagents | Typical Yield | Purity | Key Advantages | Key Challenges |

| 3,5-Dimethylbenzoic Acid | KMnO₄, Pyridine/H₂O | 50-65% | Good | Readily available starting material, straightforward procedure. | Moderate yields, potential for over-oxidation, MnO₂ waste. |

| 3,5-Dimethylbenzaldehyde | K₂Cr₂O₇, H₂SO₄ | 60-75% | Good | Higher yield for the oxidation step. | Multi-step synthesis required to first obtain the aldehyde. |

| Mesitylene | Co(OAc)₂, O₂ | Variable | Fair | Inexpensive starting material.[3][4][5] | Poor selectivity, often produces a mixture of oxidation products.[6] |

Alternative Starting Materials and Strategies

While 3,5-dimethylbenzoic acid is the most direct precursor, other starting materials can be considered, though they often involve more complex synthetic routes.

Synthesis from 3,5-Dimethylbenzaldehyde

One could envision a synthesis starting from 3,5-dimethylbenzaldehyde. This would involve protecting the existing aldehyde, oxidizing one of the methyl groups to a carboxylic acid, and then deprotecting the aldehyde.

Caption: Multi-step synthesis from 3,5-dimethylbenzaldehyde.

Expert Insight: This route is generally less efficient due to the additional protection/deprotection steps, which add to the overall step count and reduce the overall yield. It is typically only considered if 3,5-dimethylbenzaldehyde is a more readily available or cost-effective starting material than 3,5-dimethylbenzoic acid.

Conclusion and Future Outlook

The synthesis of this compound is most effectively and directly achieved through the selective mono-oxidation of 3,5-dimethylbenzoic acid. The controlled use of potassium permanganate offers a reliable, albeit moderate-yielding, method suitable for laboratory-scale synthesis. For industrial-scale production, further process optimization to improve yield and minimize waste would be necessary. Future research may focus on developing more selective catalytic oxidation systems, potentially using greener oxidants like molecular oxygen or hydrogen peroxide, to enhance the efficiency and environmental profile of this important transformation.[7]

References

- Source: Google Patents (CN1363546A)

- Source: Google Patents (CN102336658A)

-

Title: Oxidation of Alkylbenzenes to Make Benzoic Acids Source: YouTube URL: [Link]

- Source: Google Patents (CN105085228A)

-

Title: Carboxylic acid synthesis by oxidation of benzylic positions Source: Organic Chemistry Portal URL: [Link]

-

Title: Production method for 3, 5-dimethylbenzoic acid Source: Semantic Scholar URL: [Link]

-

Title: Preparation of 3,5-dimethylbenzoic acid Source: PrepChem.com URL: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CN1363546A - Homogeneous oxidizing process for preparing 3,5-dimethylbenzoic acid from sym-tritoluene - Google Patents [patents.google.com]

- 4. CN102336658A - Production method of 3,5-dimethylbenzoic acid - Google Patents [patents.google.com]

- 5. CN105085228A - Production method for 3, 5-dimethylbenzoic acid - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. Carboxylic acid synthesis by oxidation of benzylic positions [organic-chemistry.org]

3-Formyl-5-methylbenzoic acid molecular weight and formula

An In-Depth Technical Guide to 3-Formyl-5-methylbenzoic Acid: Properties, Synthesis, and Applications

Abstract

This compound (CAS No: 4481-27-0) is a bifunctional aromatic compound featuring both a carboxylic acid and an aldehyde group. This unique substitution pattern makes it a valuable intermediate and building block in synthetic organic chemistry. Its structural arrangement allows for selective chemical transformations, providing a scaffold for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its core molecular properties, a detailed theoretical examination of its spectroscopic characteristics, a plausible synthetic route with mechanistic insights, and an exploration of its reactivity and potential applications for researchers and drug development professionals.

Core Molecular Profile

The fundamental identity and physicochemical properties of this compound are summarized below. These data are critical for its handling, characterization, and use in quantitative experiments.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 4481-27-0[1][2][3] |

| Molecular Formula | C₉H₈O₃[4][3][5][6] |

| InChI Key | SFULMLBWHKPCAF-UHFFFAOYSA-N[4][2] |

| Canonical SMILES | Cc1cc(C=O)cc(c1)C(=O)O[3] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 164.16 g/mol | [2][3] |

| Appearance | White to off-white powder (typical) | General Chemical Data |

| Storage Conditions | Store at -20°C for long-term stability | [3] |

Spectroscopic Characterization (Theoretical)

While specific experimental spectra require acquisition, the structure of this compound allows for a confident prediction of its key spectroscopic features. This theoretical analysis is foundational for quality control and structural verification during and after synthesis.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

A singlet for the aldehyde proton (–CHO) at a highly deshielded region, typically δ 9.9-10.1 ppm.

-

A broad singlet for the acidic proton of the carboxylic acid (–COOH), often above δ 12.0 ppm, which is exchangeable with D₂O.

-

Three signals in the aromatic region (δ 7.5-8.5 ppm), corresponding to the three protons on the benzene ring. Their splitting patterns (e.g., singlets or narrow doublets/triplets) will depend on the coupling constants.

-

A singlet for the methyl group (–CH₃) protons in the upfield region, around δ 2.4-2.6 ppm.

-

-

¹³C NMR: The carbon NMR spectrum should display nine unique signals:

-

The carbonyl carbon of the aldehyde (~190-200 ppm).

-

The carbonyl carbon of the carboxylic acid (~165-175 ppm).

-

Six distinct signals for the aromatic carbons, with the carbons attached to the electron-withdrawing groups appearing further downfield.

-

A signal for the methyl carbon in the aliphatic region (~20-25 ppm).

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic vibrations of its functional groups:

-

A very broad O-H stretch from the carboxylic acid, centered around 3000 cm⁻¹.

-

A sharp C=O stretch from the aldehyde carbonyl, typically around 1700-1715 cm⁻¹.

-

A C=O stretch from the carboxylic acid carbonyl, around 1680-1700 cm⁻¹.

-

C-H stretches from the aldehyde proton, often visible as two weak bands around 2850 and 2750 cm⁻¹.

-

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

-

Synthesis and Mechanistic Considerations

This compound is not a naturally occurring compound and must be prepared via chemical synthesis. A logical and efficient approach involves the electrophilic formylation of a substituted benzoic acid precursor.

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto an electron-rich aromatic ring. Starting with 3-methylbenzoic acid, the directing effects of the substituents align favorably for the desired product. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. Both groups direct the incoming electrophile to the C5 position, enhancing the selectivity and yield of the reaction.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Exemplary)

This protocol is a representative procedure based on standard Vilsmeier-Haack conditions. All work should be conducted in a fume hood with appropriate personal protective equipment.

-

Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 eq.) to 0°C. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

-

Reaction: Dissolve 3-methylbenzoic acid (1 eq.) in a minimal amount of DMF and add it to the dropping funnel. Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours, monitoring the reaction progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. This hydrolyzes the intermediate iminium salt to the aldehyde.

-

Neutralization & Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7. The product may precipitate. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

Reactivity and Applications in Drug Development

The true value of this compound lies in its trifunctional nature: the aldehyde, the carboxylic acid, and the aromatic ring serve as handles for diverse chemical modifications. This makes it an ideal scaffold for building combinatorial libraries for drug screening. The benzoic acid scaffold itself is a fundamental building block in organic synthesis due to the stability of the aromatic ring and the versatile reactivity of the carboxylic acid group[7].

-

Carboxylic Acid Transformations: The –COOH group can be readily converted into esters, amides, or acid chlorides, allowing for the introduction of a wide range of substituents to probe structure-activity relationships (SAR).

-

Aldehyde Transformations: The –CHO group is a gateway to numerous functionalities. It can undergo:

-

Reductive Amination: To form secondary or tertiary amines, a key transformation in medicinal chemistry.

-

Wittig Reaction: To form alkenes.

-

Oxidation: To yield a dicarboxylic acid (isophthalic acid derivative).

-

Reduction: To form a benzyl alcohol.

-

-

Aromatic Ring Modifications: The aromatic ring can undergo further electrophilic or nucleophilic aromatic substitution, although the existing deactivating groups make this more challenging.

This multi-faceted reactivity allows chemists to rapidly generate a diverse set of analogs from a single, advanced intermediate.

Caption: Chemical transformations of this compound.

Conclusion

This compound is a synthetically valuable molecule characterized by its C₉H₈O₃ formula and a molecular weight of 164.16 g/mol . Its strategic placement of methyl, formyl, and carboxyl groups on a benzene ring provides three distinct points for chemical modification. While not an end-product itself, its utility as a versatile building block for constructing complex molecular architectures makes it a compound of significant interest to researchers in synthetic chemistry, drug discovery, and materials science. The synthetic and reactive pathways outlined in this guide underscore its potential for creating diverse chemical libraries essential for modern research and development.

References

- 3-formyl-2-hydroxy-5-methylbenzoic acid - TargetMol. TargetMol.

- 3-Formyl-2-hydroxy-5-methylbenzoic acid | C9H8O4 | CID 13026931 - PubChem.

- This compound | 4481-27-0 - ChemicalBook. ChemicalBook.

- This compound - Echemi. Echemi.

- This compound - CymitQuimica. CymitQuimica.

- This compound | C9H8O3 | CID 19788173 - PubChem.

- 3-Formyl-2-hydroxy-5-methylbenzoic acid | 67127-83-7 | Benchchem. Benchchem.

- This compound - C9H8O3 | CSSS00009914923 - Chemspace. Chemspace.

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC.

- 4481-27-0|this compound|BLD Pharm. BLD Pharm.

- TRC-F701220 this compound - Bio-Connect.nl. Bio-Connect.

Sources

- 1. This compound | 4481-27-0 [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. shop.bio-connect.nl [shop.bio-connect.nl]

- 4. This compound - C9H8O3 | CSSS00009914923 [chem-space.com]

- 5. echemi.com [echemi.com]

- 6. This compound | C9H8O3 | CID 19788173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 3-Formyl-5-methylbenzoic Acid: Synthesis, Properties, and Applications

Foreword

In the landscape of modern organic synthesis, the utility of a chemical building block is defined by its structural functionality and the versatility this imparts. 3-Formyl-5-methylbenzoic acid, a seemingly unassuming aromatic carboxylic acid, represents a quintessential example of such a versatile intermediate. Its trifunctional nature, presenting a carboxylic acid, an aldehyde, and a methyl-substituted aromatic ring, offers a rich scaffold for complex molecular architecture. This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, explore plausible and referenced synthetic routes, and highlight its applications as a pivotal intermediate in the synthesis of more complex molecules. The information presented herein is curated to be a practical resource, blending established chemical principles with actionable experimental insights.

Physicochemical and Spectroscopic Profile

This compound (CAS No. 4481-27-0) is a solid at room temperature.[1] A comprehensive understanding of its chemical and physical properties is fundamental for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O₃ | [2] |

| Molecular Weight | 164.16 g/mol | [2] |

| Appearance | Solid | [1] |

| CAS Number | 4481-27-0 | [1][2][3][4] |

| IUPAC Name | This compound | [1][3] |

| SMILES | Cc1cc(C=O)cc(c1)C(=O)O | [2] |

| InChI Key | SFULMLBWHKPCAF-UHFFFAOYSA-N | [1][3] |

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, the carboxylic acid proton, and the methyl group protons. The aromatic protons would appear as distinct singlets or multiplets in the aromatic region (δ 7.0-8.5 ppm). The aldehyde proton would be a sharp singlet further downfield (δ 9.5-10.5 ppm). The carboxylic acid proton is a broad singlet that can appear over a wide range (δ 10-13 ppm), and the methyl protons would be a singlet in the upfield region (δ 2.0-2.5 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbons of the carboxylic acid and the aldehyde, the aromatic carbons, and the methyl carbon. The carbonyl carbons will be the most downfield signals (δ 165-195 ppm). The aromatic carbons will resonate in the δ 120-140 ppm region, and the methyl carbon will be the most upfield signal (δ 15-25 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹). A sharp C=O stretching band for the carboxylic acid will be present around 1700 cm⁻¹, and another distinct C=O stretching band for the aldehyde will appear around 1680-1700 cm⁻¹. C-H stretching vibrations for the aromatic ring and the methyl group will be observed around 2850-3100 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (164.16 g/mol ).

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, leveraging common transformations in organic chemistry. While a definitive, widely cited synthesis is not prominent in the literature, logical and experimentally sound routes can be devised from readily available starting materials.

Synthetic Route 1: Oxidation of 3,5-Dimethylbenzyl Alcohol

A plausible and direct route involves the selective oxidation of 3,5-dimethylbenzyl alcohol. This multi-step approach offers good control over the introduction of the functional groups.

Diagram 1: Proposed synthesis of this compound from 3,5-dimethylbenzyl alcohol.

Step-by-Step Protocol:

-

Oxidation of 3,5-Dimethylbenzyl Alcohol to 3,5-Dimethylbenzaldehyde:

-

Rationale: The first step is the selective oxidation of the primary alcohol to an aldehyde. Reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are well-suited for this transformation, as they are known to minimize over-oxidation to the carboxylic acid.

-

Procedure: To a stirred solution of 3,5-dimethylbenzyl alcohol (1 equivalent) in dichloromethane (DCM) at room temperature, add PCC (1.5 equivalents). Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Concentrate the filtrate under reduced pressure to obtain crude 3,5-dimethylbenzaldehyde, which can be purified by column chromatography.

-

-

Selective Oxidation of 3,5-Dimethylbenzaldehyde to this compound:

-

Rationale: The second step involves the selective oxidation of one of the methyl groups to a carboxylic acid in the presence of the aldehyde. This is a challenging transformation due to the similar reactivity of the methyl groups and the potential for the aldehyde to be oxidized. A more controlled approach would be to start from a precursor where one methyl group is already differentiated. However, if attempting this route, carefully controlled oxidation is key. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used, but reaction conditions must be carefully managed to favor mono-oxidation.

-

Procedure: Dissolve 3,5-dimethylbenzaldehyde (1 equivalent) in a mixture of pyridine and water. Heat the solution to reflux and add a solution of potassium permanganate (1 equivalent) portion-wise. The reaction progress should be monitored carefully by TLC. Once the starting material is consumed, cool the mixture and filter off the manganese dioxide. Acidify the filtrate with hydrochloric acid to precipitate the crude this compound. The product can be purified by recrystallization.

-

Synthetic Route 2: From 3-Bromo-5-methylbenzoic Acid

This route utilizes a halogenated precursor, where the bromo group is converted to the formyl group. This is a common and reliable strategy in organic synthesis.

Diagram 2: Proposed synthesis from 3-Bromo-5-methylbenzoic acid.

Step-by-Step Protocol:

-

Esterification of 3-Bromo-5-methylbenzoic Acid:

-

Rationale: Protection of the carboxylic acid as a methyl ester is necessary to prevent interference in the subsequent formylation step. Standard Fischer esterification conditions are suitable.

-

Procedure: Reflux a solution of 3-bromo-5-methylbenzoic acid (1 equivalent) in methanol with a catalytic amount of sulfuric acid for several hours. After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give methyl 3-bromo-5-methylbenzoate.[5]

-

-

Formylation of Methyl 3-bromo-5-methylbenzoate:

-

Rationale: The bromo group can be converted to a formyl group via a lithium-halogen exchange followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

-

Procedure: Dissolve methyl 3-bromo-5-methylbenzoate (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere. Add n-butyllithium (1.1 equivalents) dropwise and stir for 30 minutes. Then, add anhydrous DMF (2 equivalents) and allow the reaction to warm to room temperature. Quench the reaction with saturated ammonium chloride solution and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield methyl 3-formyl-5-methylbenzoate.

-

-

Hydrolysis of Methyl 3-formyl-5-methylbenzoate:

-

Rationale: The final step is the deprotection of the carboxylic acid by hydrolysis of the methyl ester.

-

Procedure: Dissolve methyl 3-formyl-5-methylbenzoate in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide. Stir the mixture at room temperature until TLC indicates complete consumption of the starting material. Remove the methanol under reduced pressure and acidify the aqueous residue with 1 M hydrochloric acid. The resulting precipitate of this compound can be collected by filtration, washed with cold water, and dried.

-

Applications in Organic Synthesis and Drug Development

The strategic placement of the formyl, methyl, and carboxylic acid groups makes this compound a valuable building block for the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry. Benzoic acid derivatives are frequently found in drug molecules and serve as important intermediates.

The dual reactivity of the aldehyde and carboxylic acid functionalities allows for selective transformations. The aldehyde can undergo reactions such as Wittig olefination, reductive amination, and oxidation to a second carboxylic acid. The carboxylic acid can be converted to esters, amides, and acid chlorides. This versatility enables the construction of diverse molecular scaffolds.

While specific examples detailing the use of this compound in the synthesis of named drugs are not prevalent in readily accessible literature, its structural motif is indicative of its potential as a precursor for various biologically active compounds. For instance, substituted benzoic acids are key components in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), diuretics, and other therapeutic agents. The formyl group provides a handle for the introduction of further complexity, such as the formation of heterocyclic rings, which are common in medicinal chemistry.

Conclusion

This compound, while not a compound of historical renown, is a molecule of significant practical importance for the modern synthetic chemist. Its trifunctional nature provides a versatile platform for the elaboration of more complex molecular structures. This guide has provided a comprehensive overview of its physicochemical properties, detailed plausible and robust synthetic routes with experimental considerations, and highlighted its potential applications in drug discovery and development. As the demand for novel and complex small molecules continues to grow, the utility of such well-functionalized building blocks will undoubtedly continue to be appreciated by the scientific community.

References

-

TRC-F701220 this compound - Bio-Connect.nl. (n.d.). Retrieved January 14, 2026, from [Link]

-

This compound - C9H8O3 | CSSS00009914923 - Chemspace. (n.d.). Retrieved January 14, 2026, from [Link]

-

This compound | C9H8O3 | CID 19788173 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. 3-甲酰苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates [sarex.com]

- 5. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

Theoretical Investigations of 3-Formyl-5-methylbenzoic Acid: A Computational Guide for Drug Discovery and Molecular Design

Abstract